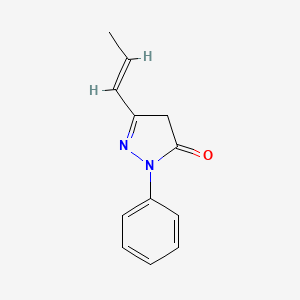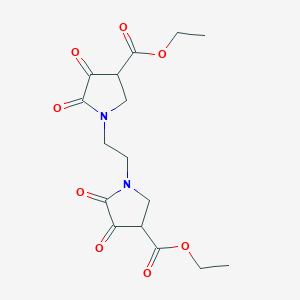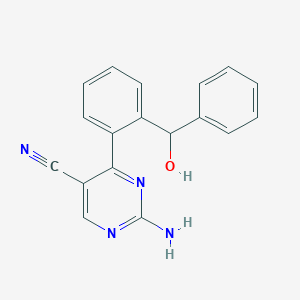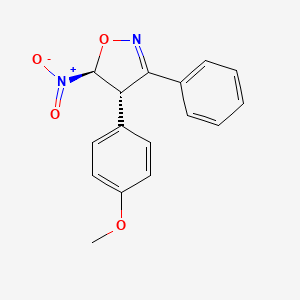
4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine is a chemical compound that belongs to the class of hydrazones and dihydropyrimidines It is characterized by the presence of a hydrazone group attached to a dihydropyrimidine ring, with an o-tolyl substituent on the hydrazone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine typically involves the reaction of an o-tolyl hydrazine derivative with a dihydropyrimidine precursor. One common method is the condensation reaction between o-tolyl hydrazine and a dihydropyrimidine-4-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the dihydropyrimidine ring may interact with nucleic acids, affecting gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(p-Tolyl)hydrazono)-1,4-dihydropyrimidine: Similar structure but with a para-tolyl substituent.
4-(2-(m-Tolyl)hydrazono)-1,4-dihydropyrimidine: Similar structure but with a meta-tolyl substituent.
4-(2-(Phenyl)hydrazono)-1,4-dihydropyrimidine: Similar structure but with a phenyl substituent instead of a tolyl group.
Uniqueness
4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho-substitution can lead to steric hindrance and electronic effects that are distinct from para- or meta-substituted analogs .
Propiedades
Fórmula molecular |
C11H12N4 |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-2-pyrimidin-4-ylhydrazine |
InChI |
InChI=1S/C11H12N4/c1-9-4-2-3-5-10(9)14-15-11-6-7-12-8-13-11/h2-8,14H,1H3,(H,12,13,15) |
Clave InChI |
SAKOZHDWMUTSOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NNC2=NC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)



![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)
![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)




![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B12913084.png)

